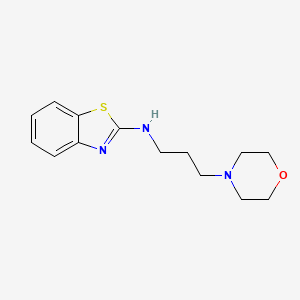

![molecular formula C9H15NO3 B3168124 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid CAS No. 926252-93-9](/img/structure/B3168124.png)

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid

Descripción general

Descripción

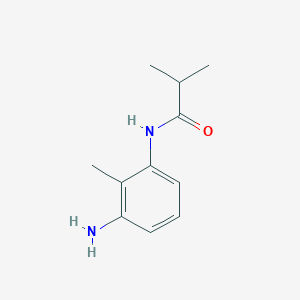

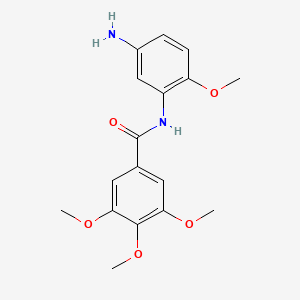

“2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid” is a chemical compound with the molecular formula C9H15NO3 . It is available from various suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of “2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid” consists of a cyclopentylcarbonyl group, a methylamino group, and an acetic acid group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As an amine, “2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid” could potentially participate in a variety of chemical reactions. Amines are known to react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Aplicaciones Científicas De Investigación

N-acetylcysteine in Psychiatry

- Therapeutic Evidence and Potential Mechanisms : N-acetylcysteine (NAC) shows promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways beyond its antioxidant properties. This compound demonstrates potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder treatments (Dean, Giorlando, & Berk, 2011).

N-acetylcysteine in Cystic Fibrosis

- Clinical Practice Management : NAC acts as an antioxidant in cystic fibrosis (CF) management, playing a key role in airway inflammation reduction and redox imbalance. Its role in preventing and eradicating biofilms, particularly from Pseudomonas aeruginosa in CF airway infections, highlights its potential as both a standalone and adjuvant therapy (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Pyrolysis of Polysaccharides

- Chemical Mechanisms of Formation : The study of the pyrolytic behavior of polysaccharides, including the formation of acetic acid and other compounds, sheds light on the chemical mechanisms involved. This research provides insights into the conversion processes and potential applications of these chemical reactions (Ponder & Richards, 2010).

Bacterial Catabolism of Indole-3-Acetic Acid

- Microbial Interactions and Applications : The study of bacterial genes responsible for the catabolism of indole-3-acetic acid (IAA) reveals pathways for the degradation or assimilation of IAA. This research has implications for understanding microbial interactions with IAA and potential biotechnological applications in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Role of Diacetyl Metabolite in Alcohol Toxicity

- Electron Transfer and Oxidative Stress : Diacetyl, a minor metabolite in alcohol metabolism, may play a significant role in alcohol toxicity and addiction through mechanisms involving electron transfer and oxidative stress. This research points to the importance of understanding the molecular basis of alcohol's effects on the body (Kovacic & Cooksy, 2005).

Propiedades

IUPAC Name |

2-[cyclopentanecarbonyl(methyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-10(6-8(11)12)9(13)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGBIKXPUUGDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

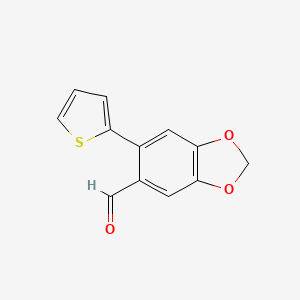

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168129.png)